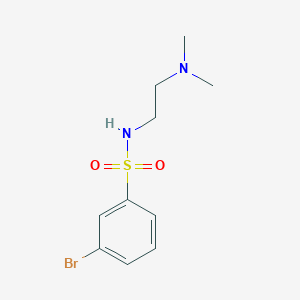![molecular formula C13H9BrF2N4O B10797763 3-Bromo-5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797763.png)
3-Bromo-5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-432 is a compound that belongs to the class of aminothienopyrimidine derivatives. It has been studied for its potential applications in various fields, including medicinal chemistry and materials science. The compound is known for its unique structural properties, which make it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-432 typically involves the construction of the thienopyrimidine scaffold. This can be achieved through a series of organic reactions, including halogenation and the formation of boronate esters .
Industrial Production Methods
Industrial production methods for OSM-S-432 are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
OSM-S-432 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the thienopyrimidine scaffold.
Substitution: Substitution reactions, such as halogenation, are commonly used in the synthesis of OSM-S-432.
Common Reagents and Conditions
Common reagents used in the reactions involving OSM-S-432 include halogenating agents, reducing agents, and oxidizing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) .
Major Products
The major products formed from the reactions of OSM-S-432 include various substituted thienopyrimidine derivatives. These products can have different functional groups attached to the scaffold, which can influence their chemical and biological properties .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, OSM-S-432 has been studied for its potential as an inhibitor of specific enzymes and proteins.
Medicine: The compound’s potential as an antimalarial agent has been investigated.
Industry: OSM-S-432 can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of OSM-S-432 involves its interaction with specific molecular targets. One of the primary targets is the Plasmodium falciparum asparagine tRNA synthetase (PfAsnRS). The compound inhibits this enzyme by forming a covalent adduct with the enzyme’s active site, thereby blocking its activity . This inhibition leads to the disruption of protein synthesis in the parasite, ultimately causing its death .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to OSM-S-432 include other aminothienopyrimidine derivatives, such as OSM-S-106 and TCMDC-135294 . These compounds share structural similarities but may differ in their functional groups and biological activities.
Uniqueness
OSM-S-432 is unique due to its specific structural features and its ability to inhibit PfAsnRS through a reaction hijacking mechanism. This sets it apart from other similar compounds that may not exhibit the same level of activity or selectivity .
Conclusion
OSM-S-432 is a compound with significant potential in various scientific research fields. Its unique structure and mechanism of action make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C13H9BrF2N4O |
|---|---|
Molecular Weight |
355.14 g/mol |
IUPAC Name |
3-bromo-5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C13H9BrF2N4O/c14-13-19-18-11-6-17-7-12(20(11)13)21-4-3-8-1-2-9(15)10(16)5-8/h1-2,5-7H,3-4H2 |
InChI Key |
MNOZFILPXCZGRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCOC2=CN=CC3=NN=C(N23)Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chloro-4-fluorophenyl)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10797684.png)
![5-[2-(3,4-Difluorophenyl)ethoxy]-3-(5-fluoro-2,3-dihydroindol-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797692.png)
![N-[(3-chlorophenyl)methyl]-3-[4-(difluoromethoxy)phenyl]-N-methyl-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10797697.png)
![3-[4-(difluoromethoxy)phenyl]-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10797707.png)
![5-[2-(3,4-Difluorophenyl)ethoxy]-3-(1,3-dihydroisoindol-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797711.png)
![3-[4-(Difluoromethoxy)phenyl]-5-(naphthalen-1-ylmethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797714.png)
![3-[4-(Difluoromethoxy)phenyl]-5-(6,7-difluoronaphthalen-2-yl)oxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797715.png)
![3-[4-(difluoromethoxy)phenyl]-N-[2-(4-fluorophenyl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B10797717.png)
![5-(3,4-Dichlorophenoxy)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797718.png)
![N,N-dimethyl-2-thieno[3,2-d]pyrimidin-4-yloxyethanamine](/img/structure/B10797724.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[[3-(3,4-difluorophenyl)oxetan-3-yl]methoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797738.png)
![6-Bromo-4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B10797743.png)
![5-(2-Cyclopropylethoxy)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797751.png)

